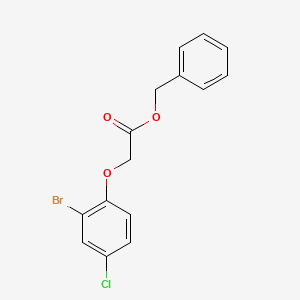
benzyl (2-bromo-4-chlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-bromo-4-chlorophenoxy)acetate is an organic compound with the molecular formula C15H12BrClO3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (2-bromo-4-chlorophenoxy)acetate can be synthesized through a multi-step process. One common method involves the esterification of 2-bromo-4-chlorophenoxyacetic acid with benzyl alcohol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-bromo-4-chlorophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the halogen atoms, yielding the corresponding phenoxyacetic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyacetic acid derivatives.
Oxidation: Quinones or other oxidized phenoxy compounds.
Reduction: Dehalogenated phenoxyacetic acid derivatives.
Scientific Research Applications
Benzyl (2-bromo-4-chlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of benzyl (2-bromo-4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenoxy ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group allows for hydrolysis, releasing the active phenoxyacetic acid derivative, which can then exert its biological effects through various pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-bromo-4-fluorophenoxy)acetate
- Benzyl (2-chloro-4-bromophenoxy)acetate
- Benzyl (2-bromo-4-methylphenoxy)acetate
Uniqueness
Benzyl (2-bromo-4-chlorophenoxy)acetate is unique due to the specific combination of bromine and chlorine substituents on the phenoxy ring. This combination can result in distinct reactivity patterns and biological activities compared to other similar compounds. The presence of both halogens can also influence the compound’s physicochemical properties, such as solubility and stability.
Properties
IUPAC Name |
benzyl 2-(2-bromo-4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c16-13-8-12(17)6-7-14(13)19-10-15(18)20-9-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTRGYMOADYLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
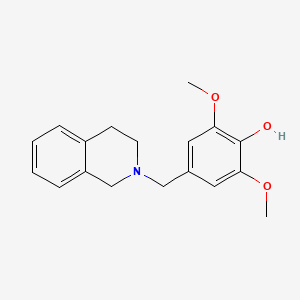
![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)
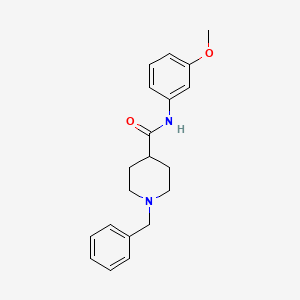
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)
![2-methoxy-N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]ethanamine](/img/structure/B5205904.png)
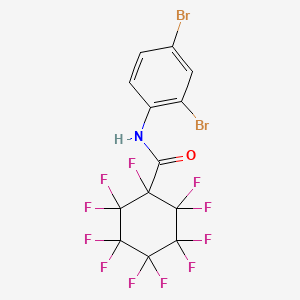
![2-Bromo-6-methoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol](/img/structure/B5205906.png)
![2-iodo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5205913.png)
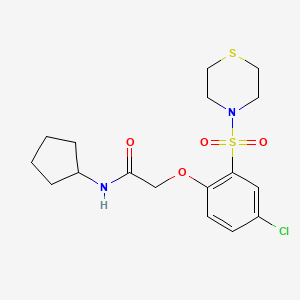
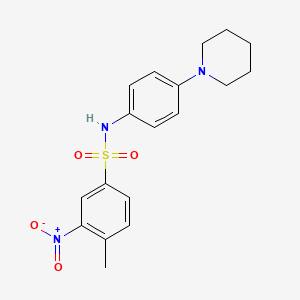
![(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5205932.png)
![1-[4-(2-Adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone;oxalic acid](/img/structure/B5205936.png)
